![molecular formula C13H18BrNO3 B2521210 tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate CAS No. 1798003-45-8](/img/structure/B2521210.png)
tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate
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Description
Tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate is a carbamate derivative that has been synthesized for various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
- Suzuki–Miyaura Coupling : The tert-butyl group in this compound serves as a versatile handle for functionalization. Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction, often employs organoboron reagents. In this context, tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate can be used as a boron source for coupling reactions, enabling the synthesis of complex organic molecules and pharmaceutical intermediates .
- Anti-Cancer Agents : While specific studies on this compound are limited, its structural features suggest potential anti-cancer activity. Researchers have explored similar carbamate derivatives for their biological effects, making it an interesting target for further investigation .
- Boron Reagents : The tert-butyl group is commonly used in boron-based reagents. These reagents play a crucial role in Suzuki–Miyaura coupling, where they facilitate transmetalation between boron and palladium. Understanding the mechanisms of transmetalation is essential for optimizing synthetic routes and designing efficient catalysts .
- Biocatalytic Processes : Although not directly studied for biocatalysis, the tert-butyl moiety’s simplicity and stability make it a potential candidate for enzymatic transformations. Further exploration could reveal its utility in enzyme-mediated reactions .
- Building Blocks : tert-Butyl bromoacetate, a related compound, serves as a building block for synthesizing model N-substituted oligoglycines (peptoids). These peptoids can contain N-linked lactoside side chains, which find applications in materials science and bioconjugation .
- Amino Protecting Reagent : tert-Butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate can be used in the synthesis of phospholipid ethanolamine and serine derivatives. It acts as an amino-protecting reagent during these transformations .
- PDE4 Inhibitors : Although not directly studied for this compound, related pyrazole derivatives have been investigated as effective PDE4 inhibitors for treating inflammatory diseases. Exploring the pharmacological potential of tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate could yield valuable insights .
- Crystal Structure : The crystal structure of tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate, a precursor to this compound, has been determined. Understanding its solid-state arrangement provides insights into its reactivity and potential applications .
Organic Synthesis and Medicinal Chemistry
Chemical Biology and Biocatalysis
Materials Science and Polymer Chemistry
Phospholipid Synthesis and Lipid Chemistry
Drug Discovery and Target Identification
Crystallography and Structural Studies
properties
IUPAC Name |
tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15(4)8-9-6-5-7-10(14)11(9)16/h5-7,16H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNBUZVNYGAUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate |
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